The synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one can be achieved through several methods:
The molecular structure of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one features a fused ring system characteristic of carbazoles. Key structural details include:
The InChI key for this compound is HHJUJCWZKJMCLC-UHFFFAOYSA-N, facilitating its identification in chemical databases.
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one participates in various chemical reactions:
The primary mechanism of action for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves:
This mechanism underscores its therapeutic relevance in clinical settings.
Key physical and chemical properties include:
Additional properties such as melting point and boiling point are crucial for practical applications but may require further experimental determination.
The applications of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one span several fields:
The core structure of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one belongs to the carbazole alkaloid family, characterized by a tricyclic system consisting of two six-membered benzene rings fused to a central five-membered nitrogen-containing pyrrole ring. The "tetrahydro" designation indicates partial saturation at the 1,2,3,9 positions, distinguishing it from fully aromatic carbazoles. Systematic IUPAC nomenclature identifies this compound as 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, precisely defining the positions of hydrogenation, methyl substitution, and ketone functionality [4] [9].
The molecular formula is established as C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol. Structural analysis reveals a crystalline solid with a melting point range of 140-142°C, consistent with its polar nature. The ketone at position 4 creates an electrophilic center amenable to nucleophilic attack, while the tertiary nitrogen at position 9 provides a site for quaternization or hydrogen bonding. The partially saturated ring adopts a half-chair conformation, influencing both the compound's stereoelectronic properties and its subsequent reactivity patterns [7] [9].
Table 1: Nomenclature and Identifiers for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Nomenclature System | Designation | Identifier |
---|---|---|
IUPAC Name | 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | - |
Systematic Name | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | - |
CAS Registry Number | - | 27387-31-1 |
USP Designation | Ondansetron Related Compound C | - |
PhEur Designation | Ondansetron Hydrochloride Dihydrate Impurity C | - |
UNII Code | - | 267IW42T7Z |
SMILES Notation | CN1C2=C(C3=C1C=CC=C3)C(=O)CCC2 | [4] [9] |
InChI Key | - | HHJUJCWZKJMCLC-UHFFFAOYSA-N |
The stereochemistry is classified as achiral due to the absence of defined stereocenters, with no E/Z isomerism possible under standard conditions. This structural simplicity facilitates synthesis and purification processes. The compound is formally designated as an impurity in pharmacopeial monographs, specifically identified as Ondansetron Related Compound C (USP) and Ondansetron Hydrochloride Dihydrate Impurity C (PhEur), reflecting its significance in pharmaceutical analytics [4] [7]. The systematic naming conventions accurately reflect the hydrogenation pattern, with "1,2,3,9-tetrahydro" specifying saturation across these positions, "4H" denoting the keto-tautomer, and the "4-one" suffix confirming the carbonyl functionality at ring position 4.
The chemistry of carbazole derivatives dates to the mid-20th century when Clemo and Felton (1951) pioneered the synthesis of 1,2,3,4-tetrahydro-4-ketocarbazoles, establishing foundational methodologies for carbazole hydrogenation and functionalization. These early investigations focused primarily on the chemical properties and synthesis of the carbazole core rather than biological applications. The specific compound 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one emerged as a key intermediate during antiemetic drug development in the late 1980s, when researchers recognized the pharmacological potential of substituted tetrahydrocarbazolones as serotonin 5-HT₃ receptor antagonists [5] [7].
A significant advancement occurred with the development of efficient synthetic routes starting from 1,3-cyclohexanedione. This precursor undergoes condensation with phenylhydrazine hydrochloride to form monophenylhydrazone, which subsequently undergoes cyclization and rearrangement in the presence of Lewis acids like zinc chloride to yield 1,2,3,9-tetrahydro-4H-carbazol-4-one. The introduction of the methyl group at the N9 position via methylation reactions completed the synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, providing a versatile scaffold for further functionalization [5]. Chinese researchers Kuang, Zhang, and Sun (1994) subsequently refined the synthesis, improving yields and purity to meet pharmaceutical intermediate standards.
Table 2: Historical Milestones in Carbazole Derivative Development
Time Period | Development Milestone | Research Significance |
---|---|---|
1951 | Clemo & Felton report tetrahydro-4-ketocarbazole synthesis | Foundation for carbazole hydrogenation chemistry |
Late 1980s | Identification of carbazolone scaffold in 5-HT₃ antagonists | Transition to medicinal chemistry applications |
1993-1994 | Synthetic optimization by Chen, Kuang et al. | Improved yields for pharmaceutical production |
2000s | Recognition as Ondansetron impurity | Importance in pharmaceutical quality control |
2009 | Report of antiemetic piperazine derivatives | Validation of scaffold's biological relevance |
The compound's significance expanded when pharmaceutical researchers identified it as a process-related impurity in Ondansetron hydrochloride synthesis, leading to its formal designation in pharmacopeial standards. This recognition underscored the importance of controlling this impurity during manufacturing processes for antiemetic drugs. The early 2000s witnessed further methodological refinements, establishing 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one as a critical reference standard for analytical testing in pharmaceutical quality assurance programs [4] [7] [10].
The 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one scaffold serves as a privileged structure in medicinal chemistry, particularly for designing 5-HT₃ receptor antagonists with antiemetic properties. The pharmacophoric elements include the rigid tricyclic system that maintains optimal spatial orientation of key functional groups, the tertiary nitrogen (N9) that facilitates cationic interactions with the receptor, and the carbonyl group at position 4 that participates in hydrogen bonding within the binding pocket. The methyl group at N9 enhances both lipophilicity and metabolic stability compared to unmethylated analogs [5] [7].
Structure-activity relationship (SAR) studies demonstrate that substitutions at the C3 position profoundly influence biological activity. The Mannich reaction has proven particularly valuable for introducing aminomethyl side chains at this position, creating derivatives with enhanced receptor affinity. Xu et al. (2009) synthesized a series of 3-(4-substituted-piperazin-1-ylmethyl) derivatives that exhibited antiemetic activity comparable to Ondansetron, confirming the scaffold's therapeutic relevance. These compounds retained the core structure while introducing basic nitrogen centers in the side chain that interact with aspartate residues in the 5-HT₃ receptor binding site [5] [10].
The compound's role extends beyond direct bioactivity to serving as a synthetic precursor for deuterated analogs. Parchem lists 1,2,3,9-Tetrahydro-9-(methyl-d₃)-4H-carbazol-4-one (CAS: 13658-18-9), where deuterium substitution at the methyl group potentially alters metabolic pathways without significantly changing steric or electronic properties. Such isotopically labeled versions are valuable tools for pharmacokinetic studies and mass spectrometry-based analytical methods .
The versatility of this carbazolone core is further evidenced by its transformation into diverse derivatives through established synthetic strategies:
These structural modifications demonstrate how the core carbazolone structure serves as a versatile template for generating biologically active molecules while retaining the essential pharmacophoric elements necessary for receptor recognition and antagonism. The scaffold's balanced lipophilicity (logP ~2.5) contributes to favorable blood-brain barrier permeability, making it suitable for central nervous system targets beyond antiemetic applications [5] [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7